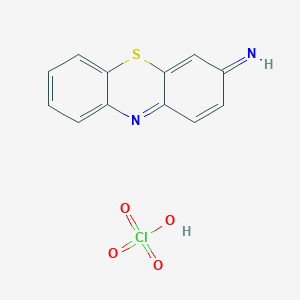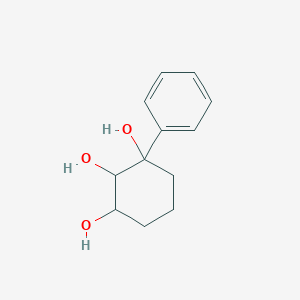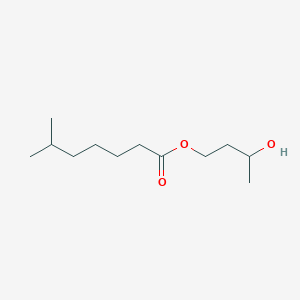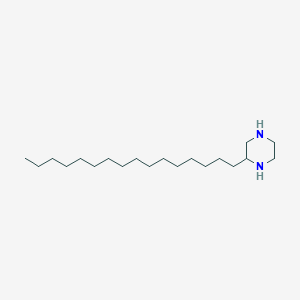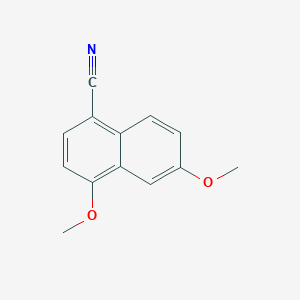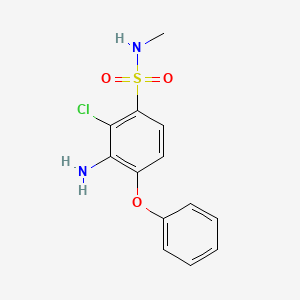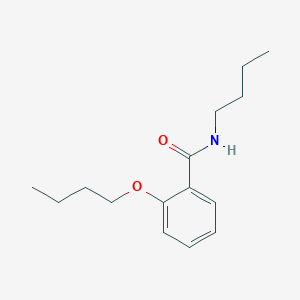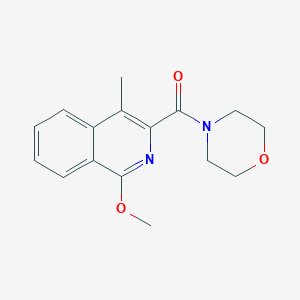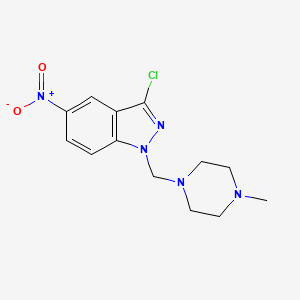
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a unique structure that includes a chloro group, a nitro group, and a piperazine moiety, making it a versatile candidate for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole typically involves multi-step procedures. One common method includes the nitration of 1H-indazole followed by chlorination and subsequent reaction with 4-methylpiperazine. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted indazole compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The piperazine moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: A parent compound with similar structural features.
4-Methylpiperazine: Shares the piperazine moiety.
5-Nitroindazole: Contains the nitro group similar to the target compound.
Uniqueness
3-Chloro-1-((4-methylpiperazin-1-yl)methyl)-5-nitro-1H-indazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
89331-89-5 |
|---|---|
Molekularformel |
C13H16ClN5O2 |
Molekulargewicht |
309.75 g/mol |
IUPAC-Name |
3-chloro-1-[(4-methylpiperazin-1-yl)methyl]-5-nitroindazole |
InChI |
InChI=1S/C13H16ClN5O2/c1-16-4-6-17(7-5-16)9-18-12-3-2-10(19(20)21)8-11(12)13(14)15-18/h2-3,8H,4-7,9H2,1H3 |
InChI-Schlüssel |
RMVZEPIOKGZNKW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


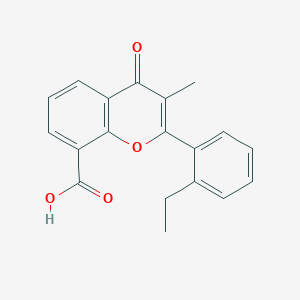
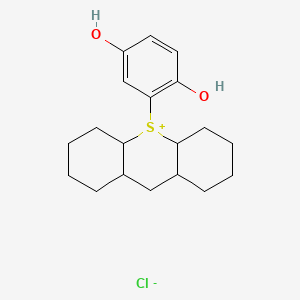
![1-[3-(Benzenesulfinyl)propoxy]-3-chlorobenzene](/img/structure/B14379913.png)
![5-[(5-Phenylpentan-2-yl)oxy]benzene-1,3-diol](/img/structure/B14379915.png)
